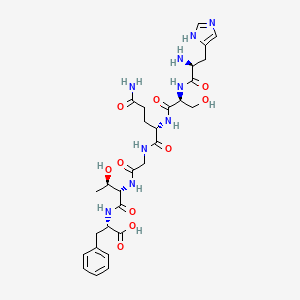
3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)-
Übersicht
Beschreibung
N-ethyl-1-deoxynojirimycin is a hydroxypiperidine derivative known for its biological activity, particularly as an alpha-glucosidase inhibitor. This compound is structurally related to 1-deoxynojirimycin, which is commonly found in mulberry leaves and has been studied for its potential therapeutic applications in diabetes, obesity, and viral infections .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-ethyl-1-deoxynojirimycin typically involves the modification of 1-deoxynojirimycin. One common method includes the alkylation of 1-deoxynojirimycin with ethyl iodide under basic conditions to introduce the ethyl group at the nitrogen atom . The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) with a base like potassium carbonate to facilitate the alkylation process.
Industrial Production Methods
Industrial production of N-ethyl-1-deoxynojirimycin can be achieved through microbial fermentation, leveraging genetically engineered strains of bacteria such as Bacillus and Streptomyces . These microorganisms can be optimized to produce high yields of 1-deoxynojirimycin, which can then be chemically modified to obtain N-ethyl-1-deoxynojirimycin.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-Ethyl-1-Desoxynojirimycin unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann oxidiert werden, um entsprechende N-Oxid-Derivate zu bilden.
Reduktion: Reduktionsreaktionen können sie in ihre Stammverbindung 1-Desoxynojirimycin zurückverwandeln.
Substitution: N-Ethyl-1-Desoxynojirimycin kann nucleophile Substitutionsreaktionen eingehen, insbesondere am Stickstoffatom.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Wasserstoffperoxid oder m-Chlorperbenzoesäure (m-CPBA) werden häufig verwendet.
Reduktion: Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) oder Natriumborhydrid (NaBH4) werden eingesetzt.
Substitution: Alkylhalogenide (z. B. Ethyliodid) in Gegenwart einer Base (z. B. Kaliumcarbonat) werden für Substitutionsreaktionen verwendet.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, sind N-Oxid-Derivate, reduzierte Formen der Verbindung und verschiedene substituierte Derivate, abhängig von den verwendeten Reagenzien und Bedingungen .
Wissenschaftliche Forschungsanwendungen
N-Ethyl-1-Desoxynojirimycin hat eine große Bandbreite an Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein für die Synthese komplexerer Moleküle und als Reagenz in verschiedenen organischen Reaktionen verwendet.
Biologie: Die Verbindung wird wegen ihrer Rolle bei der Hemmung von Glykosidasen untersucht, Enzymen, die am Kohlenhydratstoffwechsel beteiligt sind.
Medizin: Sie hat potenzielle therapeutische Anwendungen bei der Behandlung von Diabetes, indem sie Alpha-Glucosidase hemmt und so den Blutzuckerspiegel senkt.
Wirkmechanismus
N-Ethyl-1-Desoxynojirimycin entfaltet seine Wirkung hauptsächlich durch Hemmung der Alpha-Glucosidase, einem Enzym, das Kohlenhydrate in Glukose zerlegt . Durch die Bindung an die aktive Stelle des Enzyms wird verhindert, dass das Substrat die katalytische Stelle erreicht, wodurch die Geschwindigkeit der Kohlenhydrat-Hydrolyse und der anschließenden Glukoseaufnahme reduziert wird . Dieser Mechanismus ist vorteilhaft bei der Behandlung des postprandialen Blutzuckerspiegels bei Diabetikern.
Wirkmechanismus
N-ethyl-1-deoxynojirimycin exerts its effects primarily by inhibiting alpha-glucosidase, an enzyme that breaks down carbohydrates into glucose . By binding to the active site of the enzyme, it prevents the substrate from accessing the catalytic site, thereby reducing the rate of carbohydrate hydrolysis and subsequent glucose absorption . This mechanism is beneficial in managing postprandial blood glucose levels in diabetic patients.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
1-Desoxynojirimycin: Die Stammverbindung, die für ihre Alpha-Glucosidase-Hemmwirkung bekannt ist.
N-Methyl-1-Desoxynojirimycin: Ein weiteres Derivat mit ähnlicher biologischer Aktivität, aber unterschiedlichen pharmakokinetischen Eigenschaften.
Voglibose und Acarbose: Kommerzielle Alpha-Glucosidase-Hemmer, die bei der Behandlung von Diabetes eingesetzt werden.
Einzigartigkeit
N-Ethyl-1-Desoxynojirimycin ist einzigartig aufgrund seiner verbesserten Lipophilie im Vergleich zu 1-Desoxynojirimycin, was seine Bioverfügbarkeit und sein therapeutisches Potenzial verbessert . Darüber hinaus ermöglichen seine spezifischen strukturellen Modifikationen gezieltere Interaktionen mit Alpha-Glucosidase, was es zu einem potenten Inhibitor mit weniger Nebenwirkungen im Vergleich zu anderen ähnlichen Verbindungen macht .
Eigenschaften
IUPAC Name |
(2R,3R,4R,5S)-1-ethyl-2-(hydroxymethyl)piperidine-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO4/c1-2-9-3-6(11)8(13)7(12)5(9)4-10/h5-8,10-13H,2-4H2,1H3/t5-,6+,7-,8-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAYOICKCVBMUPS-ULAWRXDQSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(C(C(C1CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@H]([C@H]([C@@H]([C@H]1CO)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90222754 | |
| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72458-42-5 | |
| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072458425 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,4,5-Piperidinetriol, 1-ethyl-2-(hydroxymethyl)-, (2R,3R,4R,5S)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90222754 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















